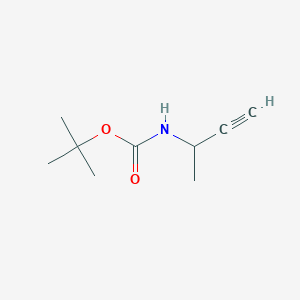

tert-Butyl but-3-yn-2-ylcarbamate

Overview

Description

tert-Butyl but-3-yn-2-ylcarbamate: is an organic compound with the molecular formula C9H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group and a but-3-yn-2-yl group attached to the carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl but-3-yn-2-ylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with but-3-yn-2-amine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl but-3-yn-2-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Carbamate derivatives with different nucleophiles.

Scientific Research Applications

tert-Butyl but-3-yn-2-ylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl but-3-yn-2-ylcarbamate involves its ability to form stable carbamate linkages with various nucleophiles. This property makes it useful as a protecting group in organic synthesis, where it can temporarily mask reactive amine groups. The compound can be selectively deprotected under mild conditions, allowing for the sequential synthesis of complex molecules.

Comparison with Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the but-3-yn-2-yl group.

tert-Butyl N-methylcarbamate: Contains a methyl group instead of the but-3-yn-2-yl group.

tert-Butyl N-phenylcarbamate: Contains a phenyl group instead of the but-3-yn-2-yl group.

Uniqueness: tert-Butyl but-3-yn-2-ylcarbamate is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct reactivity and properties. This group allows for additional synthetic transformations, making the compound versatile in organic synthesis.

Biological Activity

Overview

tert-Butyl but-3-yn-2-ylcarbamate, also known as (S)-tert-butyl but-3-yn-2-ylcarbamate, is an organic compound with the molecular formula C10H17NO2. This chiral molecule has garnered attention in biochemical research due to its significant biological activity, particularly its role as an inhibitor of acetyl-CoA carboxylase (ACC). This inhibition plays a crucial role in metabolic pathways related to fatty acid synthesis and oxidation, making it a compound of interest in metabolic health studies.

Target Enzyme : The primary target of this compound is acetyl-CoA carboxylase (ACC), specifically ACC2.

Mode of Action :

- Inhibition : The compound acts as a competitive inhibitor of ACC2, leading to decreased fatty acid synthesis. This mechanism is critical in regulating lipid metabolism and energy homeostasis.

- Biochemical Pathways : By inhibiting ACC2, the compound enhances mitochondrial fatty acid oxidation while reducing intramyocellular lipid (IMCL) deposition, which can be beneficial for conditions like insulin resistance and obesity.

The compound exhibits high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), indicating potential systemic effects. Its interaction with ACC leads to enhanced metabolic outcomes, particularly in skeletal muscle cells where it promotes fatty acid oxidation and reduces lipid accumulation.

Cellular Effects

Studies have shown that this compound enhances mitochondrial function and reduces lipid accumulation in skeletal muscle cells. This reduction in lipid content is associated with improved insulin sensitivity and overall metabolic health. The compound also influences cell signaling pathways related to energy metabolism and gene expression.

Temporal Effects

In laboratory settings, the effects of this compound have been observed over time. Continuous exposure has demonstrated sustained improvements in cellular function, particularly regarding enhanced fatty acid oxidation and reduced lipid accumulation. However, the compound's activity may degrade over extended periods, necessitating careful consideration in long-term studies.

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to form alcohols or amines.

- Substitution : Nucleophilic substitution reactions can occur, replacing the alkyne group with other functional groups.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Standard laboratory conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Amines, thiols, halides | Organic solvents like acetonitrile |

Applications in Scientific Research

This compound is utilized across various fields:

- Organic Chemistry : As a building block for synthesizing complex organic molecules.

- Biochemistry : In studies of enzyme mechanisms and as a probe in biochemical assays.

- Pharmaceutical Industry : In the production of specialty chemicals and potential therapeutic agents targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Tert-butyl but-3-yn-1-ylcarbamate | 149990-27-2 | 0.86 |

| Tert-butyl hex-5-yn-1-ylcarbamate | 151978-58-4 | 0.80 |

| Tert-butyl 2-ethynylpiperidine-1-carboxylate | 25586458 | 0.75 |

| Tert-butyl (1-hydroxypropan-2-yl)carbamate | 14725284 | 0.81 |

| Tert-butyl (2-(methylamino)ethyl)carbamate | 12273432 | 0.80 |

This table illustrates how this compound stands out due to its specific chiral configuration and targeted action on ACC compared to other similar compounds that may not exhibit the same level of biological activity or specificity.

Properties

IUPAC Name |

tert-butyl N-but-3-yn-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443950 | |

| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154181-98-3 | |

| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.